N-(2-chloro-4-methylphenyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
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Description
N-(2-chloro-4-methylphenyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15ClN4O2S2 and its molecular weight is 442.94. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Research on similar compounds has demonstrated potential anticancer properties. For example, novel acetamide derivatives have been synthesized and shown to possess cytotoxicity against human cancer cell lines, including PANC-1, HepG2, and MCF-7, indicating their potential in cancer therapy (Vinayak et al., 2014). Such studies highlight the potential of acetamide derivatives in designing new anticancer agents.
Antimicrobial Applications
Acetamide derivatives have also been evaluated for their antibacterial activities. The synthesis of new compounds and their assessment against various bacterial strains reveal significant antimicrobial potential, particularly against Gram-positive bacteria (Lin et al., 1995). This suggests that compounds with a similar structure could be promising candidates for developing new antimicrobial agents.
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of acetamide derivatives are crucial for understanding their biological activities and potential applications. Studies have detailed the synthetic routes to various acetamide compounds and their characterization using techniques like NMR and X-ray crystallography, providing a foundation for further research in this area (Krauze et al., 2007). Such research is essential for the development of compounds with enhanced biological activities.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S2/c1-12-6-7-15(14(21)10-12)23-17(26)11-29-20-13(4-2-8-22-20)19-24-18(25-27-19)16-5-3-9-28-16/h2-10H,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQIYWLMJCMDJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CS4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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